molecular formula C12H14F3N B1601699 4-(4-(Trifluoromethyl)phenyl)piperidine CAS No. 67259-63-6

4-(4-(Trifluoromethyl)phenyl)piperidine

Cat. No.: B1601699
CAS No.: 67259-63-6
M. Wt: 229.24 g/mol
InChI Key: AKGAUMQWPLQYHW-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)piperidine is a chemical compound with the molecular formula C12H14F3N. It is a piperidine derivative where the piperidine ring is substituted with a 4-(trifluoromethyl)phenyl group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The reaction mixture is then subjected to distillation and concentration, followed by precipitation using a solvent, and finally, filtration, washing, and drying to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

4-(4-(Trifluoromethyl)phenyl)piperidine, a compound with the chemical formula C12_{12}H14_{14}F3_3N, has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a piperidine ring substituted with a para-trifluoromethyl phenyl group. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various receptors.

Research indicates that the trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the compound, which may facilitate stronger interactions with biological targets. Notably, it has been observed to exhibit:

  • Inhibition of Cyclooxygenase (COX) : Studies have shown that derivatives containing trifluoromethyl groups can inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes .
  • Cholinesterase Inhibition : The compound has demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect IC50 Value Reference
COX-2 InhibitionAnti-inflammatoryModerate
AChE InhibitionNeuroprotective19.2 μM
BChE InhibitionNeuroprotective13.2 μM
Cytotoxicity against MCF-7Anticancer activityModerate

Case Studies

  • Inhibition Studies : A study evaluated various derivatives of piperidine, including those with trifluoromethyl substitutions. The results indicated that these compounds could effectively inhibit COX-2 and exhibited cytotoxicity against cancer cell lines such as MCF-7 .
  • Molecular Docking Analysis : In silico studies highlighted the interactions between this compound and target proteins, revealing significant hydrogen bonding and halogen interactions that contribute to its biological efficacy .

Therapeutic Applications

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Anti-inflammatory Agents : Its ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Agents : The inhibition of cholinesterases suggests potential use in treating neurodegenerative disorders.
  • Anticancer Drugs : Its cytotoxic effects on cancer cell lines indicate potential for development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Trifluoromethyl)phenyl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Nucleophilic substitution of piperidine with 4-(trifluoromethyl)phenyl electrophiles (e.g., aryl halides) under basic conditions (e.g., NaOH in dichloromethane), followed by purification via recrystallization or column chromatography .
  • Route 2 : Reductive amination of 4-(trifluoromethyl)benzaldehyde with piperidine derivatives, using catalysts like NaBH4 or Pd/C, to enhance yield and selectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (ambient vs. reflux) to minimize byproducts .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Elemental Analysis : Compare theoretical vs. experimental C/H/N values (e.g., ±0.3% deviation acceptable) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
  • LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z 260.1) and absence of impurities .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) for purity ≥99% .

Q. What pharmacological targets are commonly associated with trifluoromethyl-phenyl-piperidine derivatives?

  • Methodological Answer :

  • Receptor Binding : Screen against serotonin (5-HT) and dopamine (DA) receptors via radioligand displacement assays (e.g., [³H]-spiperone for 5-HT2A) .
  • Enzyme Inhibition : Assess activity against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using colorimetric assays (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : Refine X-ray diffraction data with SHELXL for precise bond lengths/angles (e.g., C-F bond ~1.34 Å) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize conformational flexibility (e.g., piperidine chair vs. boat) .
  • Case Study : A derivative with disordered trifluoromethyl groups was resolved using twin refinement in SHELXL, improving R1 from 0.12 to 0.06 .

Q. How to address discrepancies in pharmacological data for analogs of this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate binding studies under standardized conditions (pH 7.4, 25°C) to minimize variability .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (e.g., p < 0.05 for 5-HT receptor affinity differences) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-fluorophenyl)piperidine derivatives) to identify substituent effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies (e.g., ΔG‡ for SNAr reactions) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. DMF) on reaction pathways using GROMACS .

Q. How to analyze hydrogen-bonding patterns in crystalline derivatives?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C(6) chains or R₂²(8) rings) using Etter’s rules .
  • Mercury CSD : Map interaction networks (e.g., O–H···N vs. C–H···F contacts) in Cambridge Structural Database entries .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAUMQWPLQYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498355
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67259-63-6
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.54 g (1.22 mmol) of 4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine and 0.1 g of 10% Pd/C in 20 mL of MeOH was stirred under a hydrogen atmosphere at 45 psi for 4 h. The reaction mixture was filtered through a thin pad of celite eluting with CH2Cl2. The solution was concentrated to give 0.26 g of the title compound.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-(trifluoromethyl)phenyl)pyridine (500 mg, 2.24 mmol, 1.00 equiv), CF3COOH (1.27 g, 11.14 mmol, 5.00 equiv), and palladium carbon (100 mg, 5%) in methanol (50 mL) was hydrogenated overnight under an atmosphere of H2(g) at 30° C. in an oil bath. The reaction mixture was filtered and washed with methanol and concentrated in vacuo. The pH value of the solution was adjusted to 8-9 with aqueous sodium hydroxide (1 M). The resulting solution was extracted with 3×20 mL of dichloromethane and the organic layers combined and concentrated under vacuum, yielding 350 mg (68%) of 4-(4-(trifluoromethyl)phenyl)piperidine as brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine (528 mg, 1.66 mmol) prepared in Reference Example 96 and 10% palladium/carbon (50 mg) in acetic acid (5 ml) was stirred at room temperature under an atmospheric pressure of hydrogen. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The residue was dissolved in methylene chloride, and the mixture was washed with water, 10% sodium hydroxide aqueous solution and brine, and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure to afford 4-(4-trifluoromethylphenyl)piperidine (400 mg, quantitative) as a yellow oil.
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-(Trifluoromethyl)phenyl)piperidine
4-(4-(Trifluoromethyl)phenyl)piperidine
4-(4-(Trifluoromethyl)phenyl)piperidine
4-(4-(Trifluoromethyl)phenyl)piperidine
4-(4-(Trifluoromethyl)phenyl)piperidine
4-(4-(Trifluoromethyl)phenyl)piperidine

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